methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate
Description
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is a Z-configured α,β-unsaturated ester featuring a 4-bromobenzenesulfonyloxy substituent on the phenyl ring. While its biological activity remains unreported, structural analogs suggest roles in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
methyl (Z)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQXSOWIZUPJJ-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves several steps:
Starting Material: : The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.
Reaction with Phenol Derivative: : This intermediate reacts with a phenol derivative to form the corresponding sulfonate ester.
Formation of Prop-2-enoate: : The esterification of the resultant compound with methyl acrylate under appropriate reaction conditions, such as the presence of a base and a catalyst, leads to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as temperature, pressure, and the use of continuous flow reactors, ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.
Ester Hydrolysis: : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Oxidation and Reduction: : Although less common, the compound can participate in oxidation-reduction reactions, depending on the experimental conditions.
Common Reagents and Conditions
Substitution Reactions: : Nucleophiles such as thiolates, amines, and organometallic reagents.
Ester Hydrolysis: : Acidic or basic conditions with water.
Oxidation and Reduction: : Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution: : New substituted compounds based on the incoming nucleophile.
Ester Hydrolysis: : Formation of carboxylic acid and alcohol.
Oxidation/Reduction: : Varied products based on specific oxidizing or reducing conditions.
Scientific Research Applications
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate finds applications in:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and for its interactions with biological molecules.
Medicine: : Studied for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: : Employed in the manufacturing of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates signaling pathways, impacting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Crystallographic and Supramolecular Features
- Target Compound : Predicted to form C–H···O or π–π interactions via the sulfonate ester and bromophenyl groups, though crystallographic data are lacking.
- Sulfonamide Derivatives (): Exhibit R₄⁴(38) hydrogen-bonded ring motifs, stabilized by sulfonamide N–H donors. In contrast, the target compound’s sulfonate ester lacks N–H donors, likely forming weaker C–H···O bonds .
Biological Activity
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate, with the CAS number 331461-47-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.
- Molecular Formula : C₁₆H₁₃BrO₅S
- Molecular Weight : 397.24 g/mol
- Structure : The compound features a methyl ester group, a trans double bond in the propene moiety, and a bromobenzenesulfonyl ether functionality that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods involving nucleophilic substitution and coupling reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonyl derivatives have demonstrated potent antibacterial activity against various strains including MRSA, E. coli, and Pseudomonas aeruginosa .
COX Inhibition
In vitro studies have shown that related compounds possess selective cyclooxygenase (COX) inhibitory activity. Specifically, they exhibit high selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs like indomethacin . The IC₅₀ values for COX-2 inhibition in these studies ranged from 0.1 to 0.31 µM, indicating strong efficacy.
| Compound | COX Inhibition (IC₅₀ µM) | Selectivity Index |
|---|---|---|
| Indomethacin | 0.039 | 0.079 |
| Compound A | 0.10 | 132 |
| Compound B | 0.31 | 31.29 |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates of MRSA and E. coli. The results indicated that derivatives with similar structures to this compound showed growth inhibition rates exceeding 85% for resistant strains .
- Inflammation Models : In animal models of inflammation, compounds analogous to this compound demonstrated significant edema reduction compared to controls, with some derivatives achieving over 70% inhibition at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
